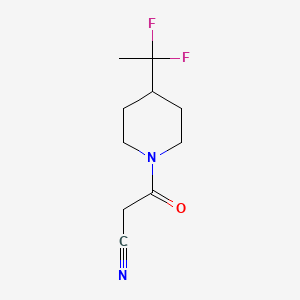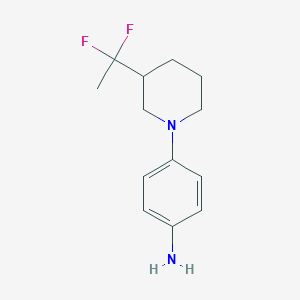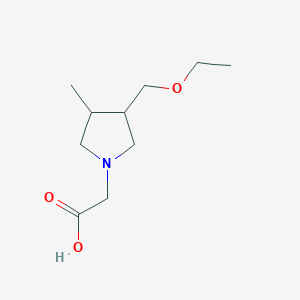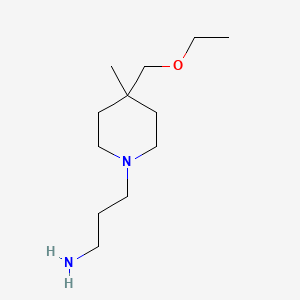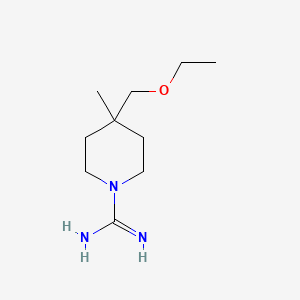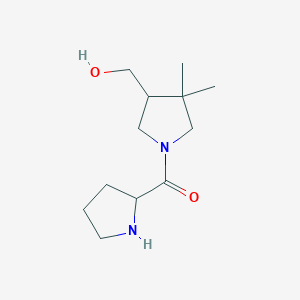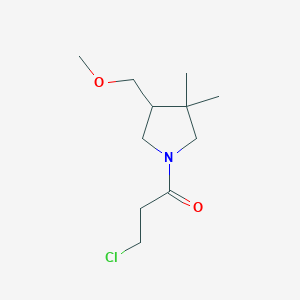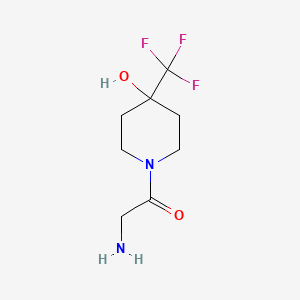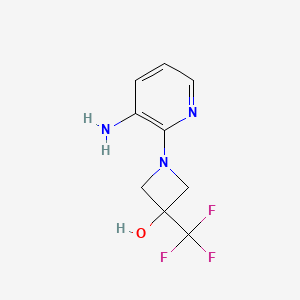
6-Chloroindole-5-carbonitrile
Overview
Description
6-Chloroindole-5-carbonitrile is a chemical compound with the molecular formula C9H5ClN2 and a molecular weight of 176.6 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium 2-methylpropan-2-olate in tetrahydrofuran at 75°C for 3 hours . The reaction mixture changes color from yellow to brown during this process .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H . The key for this InChI code is MRYYCCSCMQNXIG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 176.6 .Scientific Research Applications
Corrosion Inhibition
6-Chloroindole-5-carbonitrile and its derivatives have been explored as corrosion inhibitors. For instance, pyranopyrazole derivatives demonstrated significant inhibition efficiency for mild steel corrosion in acidic environments. These compounds adhere to the steel surface, following Langmuir adsorption isotherm, and protect against corrosion, as evidenced by electrochemical and gravimetric studies, alongside theoretical Density Functional Theory (DFT) analyses (Yadav, Gope, Kumari, & Yadav, 2016).
Organic Electronics and Photovoltaic Applications
Compounds structurally similar to this compound have been studied for their photovoltaic properties and potential applications in organic electronics. Specifically, derivatives like 4H-pyrano[3,2-c]quinoline have been used in organic–inorganic photodiode fabrication. These materials exhibit rectification behavior and photovoltaic properties, suggesting their suitability for photodiode applications. The presence of certain substituents can significantly improve diode parameters, indicating the impact of molecular structure on device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Spectroscopic Analysis
Derivatives of this compound have also been the subject of structural and spectroscopic analyses. Studies involving X-ray diffraction, IR, NMR, and UV–Vis spectroscopy have provided insights into the structural features and optical properties of these compounds. Such analyses are crucial for understanding the material's properties and potential applications in various fields, including materials science and pharmaceuticals (Jukić, Cetina, Halambek, & Ugarković, 2010).
Medicinal Chemistry
While explicitly avoiding drug use, dosage, and side effects, it's worth noting that structurally related compounds have been investigated for their potential in medicinal chemistry. For instance, triazidopyrimidine derivatives, which share a core structure with this compound, have been synthesized and characterized for their unique properties, including high melting points and moderate sensitivity to impact and friction, suggesting potential applications in drug design (Chapyshev, Korchagin, Chernyak, & Garanin, 2018).
Safety and Hazards
properties
IUPAC Name |
6-chloro-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYCCSCMQNXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

